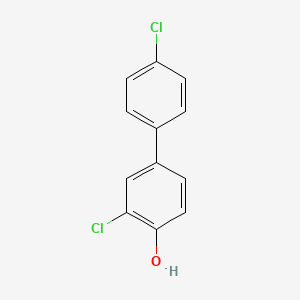

3,4'-Dichloro-4-biphenylol

Description

Significance of Biphenylols as Metabolites of Polychlorinated Biphenyls (PCBs)

Polychlorinated biphenyls (PCBs) are a class of synthetic organic chemicals that were widely used in various industrial applications due to their chemical stability and insulating properties. Once in the environment, PCBs are subject to metabolic processes in living organisms, leading to the formation of various metabolites, including hydroxylated PCBs (OH-PCBs), also known as biphenylols or polychlorobiphenylols. nih.gov The metabolism of PCBs is a critical area of study as these metabolites can exhibit their own biological activities. nih.govresearchgate.net

The initial and most crucial step in PCB metabolism is the introduction of a hydroxyl group into the biphenyl (B1667301) structure, a reaction catalyzed by cytochrome P450 (CYP) enzymes. nih.govnih.gov This process transforms the lipophilic PCB parent compounds into more polar metabolites that can be more readily excreted from the body. nih.gov However, these hydroxylated metabolites, including 3,4'-Dichloro-4-biphenylol, can also be more reactive than the parent PCBs. nih.gov For instance, OH-PCBs can be further oxidized to form quinones, which are highly reactive species capable of forming covalent adducts with cellular macromolecules like proteins and DNA. nih.goviarc.fr

The formation and persistence of specific OH-PCB congeners in organisms are influenced by the chlorine substitution pattern of the parent PCB. nih.gov PCBs with fewer chlorine atoms and those with adjacent unsubstituted carbon atoms are generally metabolized more readily. nih.govnih.gov The position of the hydroxyl group is also a key determinant of the metabolite's biological activity. nih.gov Some OH-PCBs have been found to persist in human blood and tissues, raising concerns about their potential long-term health effects. nih.govacs.org

Overview of Dichlorobiphenyl Congeners and Isomerism

The term "dichlorobiphenyl" refers to any PCB congener that has two chlorine atoms attached to the biphenyl structure. There are 12 possible isomers of dichlorobiphenyl, each with a unique arrangement of the two chlorine atoms on the biphenyl rings. who.int This isomerism significantly influences the physical, chemical, and biological properties of the individual congeners.

The parent compound that can be metabolized to this compound is 4,4'-dichlorobiphenyl (B164843) (PCB 15). nih.gov The structure of a biphenyl molecule allows for rotation around the single bond connecting the two phenyl rings. The degree of this rotation is influenced by the steric hindrance caused by the chlorine atoms. who.int This conformational flexibility, or lack thereof, affects how the molecule interacts with biological systems.

The specific positions of the chlorine atoms on the biphenyl rings are critical in determining the metabolic fate of a dichlorobiphenyl congener. For metabolism to readily occur, an unsubstituted para-position is often required. nih.gov In the case of 4,4'-dichlorobiphenyl, both para-positions (4 and 4') are occupied by chlorine atoms. However, metabolism can still proceed through the formation of an arene oxide intermediate, which can then undergo an "NIH shift," a chemical rearrangement that allows for the formation of hydroxylated products like this compound. nih.govtandfonline.com

The study of dichlorobiphenyl congeners is important for understanding the environmental behavior and toxicological profiles of PCB mixtures. Different congeners exhibit varying degrees of environmental persistence, bioaccumulation potential, and toxicity.

Historical Context of Environmental Occurrence of PCBs and Metabolites

The commercial production of PCBs began in the late 1920s and they were used extensively in a wide range of open and closed systems, including transformers, capacitors, plasticizers, inks, and carbonless copy paper. who.intwordpress.com It is estimated that a significant portion of the total global production of PCBs has been released into the environment. nih.gov Due to their chemical stability, PCBs are highly persistent in the environment, leading to their widespread distribution in air, water, soil, and sediment. wordpress.comcdc.gov

The environmental contamination by PCBs is not limited to the parent compounds. Their metabolites, including hydroxylated PCBs like this compound, are also found in various environmental compartments and biota. nih.govacs.org The primary route of human exposure to PCBs is through the consumption of contaminated food, particularly fish, meat, and dairy products. wordpress.comcdc.gov Inhalation of contaminated air, especially in older buildings containing PCB-laden materials, is another potential exposure route. nih.govcdc.gov

The discovery of PCBs as ubiquitous environmental pollutants in the 1960s led to restrictions and eventual bans on their production in many countries by the late 1970s. wordpress.comwikipedia.org Despite these measures, the legacy of their extensive use continues to be a global environmental and health concern. wordpress.comwikipedia.org Research has shown that even though the production of commercial PCB mixtures like Aroclors has ceased, other sources, such as the inadvertent production of certain PCB congeners (e.g., 3,3'-dichlorobiphenyl (B134845) or PCB 11) during pigment manufacturing, contribute to their ongoing presence in the environment. nau.edunih.gov

Studies have documented the presence of PCBs and their metabolites in human tissues, including blood, adipose tissue, and breast milk. nih.govacs.orgee-net.ne.jp The concentrations and congener profiles of these compounds can vary depending on the geographical location, dietary habits, and age of the individuals. acs.org The ongoing presence of these compounds underscores the importance of continued research into their environmental fate, metabolism, and potential biological effects.

Data Tables

Table 1: Physicochemical Properties of Selected Biphenyl Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Log Kow |

| 4,4'-Dichlorobiphenyl | C₁₂H₈Cl₂ | 223.10 | ~5.81 |

| 4-Chloro-4'-biphenylol | C₁₂H₉ClO | 204.65 | ~3.37 |

| 2,3,4,5-Tetrachloro-4'-biphenylol | C₁₂H₆Cl₄O | 307.99 | ~5.81 |

| 2,2',4',6,6'-Pentachloro-4-biphenylol | C₁₂H₅Cl₅O | 342.44 | Not Available |

Note: Log Kow (octanol-water partition coefficient) is a measure of a chemical's lipophilicity.

Properties

IUPAC Name |

2-chloro-4-(4-chlorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O/c13-10-4-1-8(2-5-10)9-3-6-12(15)11(14)7-9/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHKLHHYQCUBQDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60968692 | |

| Record name | 3,4'-Dichloro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60968692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53905-31-0 | |

| Record name | (1,1'-Biphenyl)-4-ol, 3',4'-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053905310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4'-Dichloro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60968692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Environmental Occurrence and Spatiotemporal Distribution of 3,4 Dichloro 4 Biphenylol

Detection in Environmental Samples as a PCB Metabolite

3,4'-Dichloro-4-biphenylol has been identified as a biotransformation product of specific PCB congeners. nih.gov For instance, studies on the metabolism of 4,4'-dichlorobiphenyl (B164843) (a PCB) by human hepatic microsomes have shown the formation of several hydroxylated metabolites, including this compound. nih.gov This metabolic process involves the hydroxylation of the biphenyl (B1667301) structure, a key step in the breakdown of less-chlorinated PCBs. acs.org The detection of such hydroxylated metabolites is a clear indicator of the environmental transformation of parent PCB compounds.

Presence in Varied Environmental Compartments (e.g., Water, Sediment, Air)

While specific data on the concentrations of this compound in water, sediment, and air are not extensively detailed in the provided search results, the general behavior of PCBs and their metabolites suggests their likely presence in these compartments. PCBs are known for their environmental persistence and have been detected in air, water, and sediment. toxicdocs.org Given that this compound is a product of PCB metabolism, it is expected to be found in environments contaminated with its parent compounds. For example, studies have detected non-Aroclor PCBs like PCB 11 (3,3'-dichlorobiphenyl) in air, water, and sediment. acs.org The transport of PCBs to remote areas, including the polar regions, through atmospheric and oceanic currents further implies a widespread, albeit low-level, distribution of their metabolites. clu-in.org

Sources of Environmental Release and Formation

The primary sources of this compound in the environment are directly tied to the release and subsequent transformation of manufactured PCBs.

Biotransformation Products of Parent PCBs

The formation of this compound is a direct result of the metabolic breakdown of certain PCB congeners. nih.gov For example, the metabolism of 4,4'-dichlorobiphenyl can lead to the formation of this compound. nih.govepa.gov This biotransformation is a crucial process in the environmental fate of PCBs, converting the parent compounds into hydroxylated forms. epa.gov This process is not limited to a single organism; for instance, rabbit metabolism of 4,4'-dichlorobiphenyl also yields this compound. toxicdocs.org

Global Environmental Cycling and Transport Mechanisms

The global distribution of this compound is governed by the same transport mechanisms that affect its parent PCB compounds. Due to their semi-volatile nature, less-chlorinated PCBs can undergo long-range atmospheric transport. nih.gov This atmospheric mobility, coupled with oceanic transport, has led to the detection of PCBs in remote regions far from their original sources. clu-in.org Consequently, the metabolites of these transported PCBs, including this compound, are also expected to have a global distribution. The presence of PCBs in the air, water, and sediment of diverse geographical locations supports the concept of a global cycle for these compounds and their transformation products. toxicdocs.orgepa.gov

Environmental Fate and Transformation Pathways of 3,4 Dichloro 4 Biphenylol

Biodegradation by Microbial Systems

Microorganisms play a crucial role in the breakdown of chlorinated aromatic compounds. The degradation of 3,4'-Dichloro-4-biphenylol can occur through both aerobic and anaerobic processes, often influenced by various environmental factors and the presence of other organic compounds.

Aerobic Degradation Mechanisms and Microorganisms

Under aerobic conditions, the biodegradation of chlorinated biphenyls is primarily initiated by the enzymatic action of biphenyl (B1667301) dioxygenase (BPDO). This enzyme introduces molecular oxygen to the biphenyl structure, leading to the formation of dihydrodiols, which are then further metabolized. While specific studies on this compound are limited, the degradation pathway can be inferred from studies on similar dichlorobiphenyls.

Microorganisms such as Pseudomonas, Burkholderia, and Rhodococcus species have been identified as key players in the aerobic degradation of PCBs. For instance, Pseudomonas testosteroni has demonstrated the ability to degrade 4,4'-dichlorobiphenyl (B164843), a structurally similar compound. The degradation process typically involves the following steps:

Dioxygenation: The biphenyl dioxygenase attacks an unchlorinated or lesser chlorinated ring, forming a cis-dihydrodiol.

Dehydrogenation: The dihydrodiol is converted to a dihydroxybiphenyl.

Ring Cleavage: The dihydroxylated ring is opened by another dioxygenase.

Hydrolysis and Further Degradation: The resulting compound is further broken down into simpler molecules that can enter central metabolic pathways.

The position of the chlorine atoms and the hydroxyl group on this compound will influence the specific site of enzymatic attack and the subsequent metabolites formed.

Table 1: Key Microbial Genera Involved in Aerobic PCB Degradation

| Microbial Genus | Known Degradation Capabilities | Relevant Enzymes |

| Pseudomonas | Degradation of various PCB congeners, including dichlorobiphenyls. | Biphenyl Dioxygenase, Dihydrodiol Dehydrogenase |

| Burkholderia | Broad-spectrum PCB degradation, including some tri- and tetrachlorobiphenyls. | Biphenyl Dioxygenase with broad substrate specificity |

| Rhodococcus | Degradation of a wide range of aromatic compounds, including PCBs. | Biphenyl Dioxygenase |

Anaerobic Reductive Dechlorination Processes

In anaerobic environments, such as sediments and waterlogged soils, the primary degradation pathway for highly chlorinated biphenyls is reductive dechlorination. This process involves the removal of chlorine atoms from the biphenyl rings, which are replaced by hydrogen atoms. This dechlorination is carried out by anaerobic microorganisms that use the chlorinated compounds as electron acceptors. psu.eduresearchgate.net

While specific data for this compound is scarce, studies on other PCBs have shown that meta- and para-substituted chlorines are generally more susceptible to removal than ortho-substituted ones. epa.govnih.gov Therefore, it is plausible that this compound could be reductively dechlorinated to monochlorinated biphenylols or even biphenylol under suitable anaerobic conditions. The resulting less-chlorinated compounds are generally less toxic and more amenable to subsequent aerobic degradation. nih.gov

The microorganisms responsible for reductive dechlorination are often found in complex consortia and can be challenging to isolate. Some studies have implicated bacteria from the phylum Chloroflexi in this process.

Influence of Co-metabolites and Environmental Factors on Microbial Activity

The biodegradation of recalcitrant compounds like this compound is often enhanced by the presence of other, more readily degradable organic compounds, a process known as co-metabolism. e3s-conferences.orgnih.gov In co-metabolism, the enzymes produced by microorganisms to utilize a primary growth substrate can fortuitously transform the non-growth-supporting target compound.

For example, the presence of biphenyl or other simple aromatic compounds can induce the expression of the bph genes, which encode the enzymes for biphenyl degradation, thereby promoting the breakdown of chlorinated biphenyls. nih.gov The type and concentration of the co-metabolite can significantly impact the rate and extent of degradation. e3s-conferences.org

Several environmental factors also play a critical role in microbial activity:

pH and Temperature: Microbial growth and enzyme activity have optimal ranges for pH and temperature. Deviations from these optima can significantly reduce degradation rates. psu.edu

Oxygen Availability: The presence or absence of oxygen determines whether aerobic or anaerobic degradation pathways will dominate.

Nutrient Availability: Microorganisms require essential nutrients like nitrogen and phosphorus for growth and metabolism.

Bioavailability: The low water solubility and strong sorption of PCBs to soil and sediment particles can limit their availability to microorganisms. nih.gov

Table 2: Influence of Co-metabolites on PCB Degradation

| Co-metabolite | Effect on Microbial Activity | Reference |

| Biphenyl | Induces the expression of biphenyl degradation pathway enzymes. | nih.gov |

| Glucose | Can serve as a primary carbon and energy source, supporting microbial growth and co-metabolism. | e3s-conferences.org |

| Plant root exudates | Can contain various organic compounds that stimulate microbial activity in the rhizosphere. | nih.gov |

Biphenyl Dioxygenase Activity and Substrate Specificity in Microbial Degradation

Biphenyl dioxygenase (BPDO) is the key enzyme initiating the aerobic degradation of PCBs. nih.govfrontiersin.org It is a multi-component enzyme system, and its large subunit (BphA1) is primarily responsible for determining the substrate specificity. nih.gov The substrate range of BPDOs can vary significantly between different bacterial strains.

For instance, the BPDO from Burkholderia xenovorans LB400 has a broad substrate range and can oxidize a wide variety of PCB congeners, while the BPDO from Pseudomonas pseudoalcaligenes KF707 has a more limited range but higher activity towards certain congeners. nih.gov The position of chlorine atoms on the biphenyl rings is a major determinant of whether a particular congener can be degraded. Generally, congeners with fewer chlorine atoms and unsubstituted 2,3- or 3,4-positions are more readily attacked. nih.gov

For this compound, the presence of chlorine atoms at the 3 and 4' positions and a hydroxyl group at the 4-position will influence how the molecule fits into the active site of the BPDO. It is likely that the enzyme would preferentially attack the unsubstituted ring. The hydroxyl group may also affect the binding affinity and the subsequent metabolic steps. Research on engineered BPDOs has shown that modifications to the active site can alter substrate specificity and enhance the degradation of specific PCB congeners. nih.gov

Biotransformation in Phyto-Ecological Systems

Plants, particularly in association with their rhizosphere microorganisms, can contribute to the transformation and detoxification of organic pollutants.

Metabolism in Whole Plants (e.g., Poplars, Switchgrass)

In a hydroponic study, poplar plants were found to rapidly metabolize CB77, with metabolites detected after only 24 hours of exposure. acs.orgnih.gov The observed transformations included hydroxylation and dechlorination, sometimes accompanied by rearrangement of the chlorine atoms. acs.orgnih.gov Specifically, the metabolite 6-hydroxy-3,3',4,4'-tetrachlorobiphenyl was identified and quantified in poplar tissues. acs.orgnih.gov This suggests that poplars possess the enzymatic machinery, likely involving cytochrome P450 monooxygenases, to hydroxylate PCBs.

Interestingly, switchgrass did not show the ability to hydroxylate CB77 under the same experimental conditions, indicating that the metabolic capabilities are plant-species specific. acs.orgnih.gov Neither poplar nor switchgrass produced sulfur-containing metabolites of CB77. acs.orgnih.gov

Based on these findings, it is plausible that poplar plants could also metabolize this compound, potentially through further hydroxylation or other conjugation reactions. The existing hydroxyl group on the molecule might serve as a site for conjugation with sugars or other endogenous molecules, a common detoxification mechanism in plants.

Table 3: Potential Metabolic Fates of this compound in Plants

| Plant Species | Potential Metabolic Pathway | Potential Metabolites |

| Poplar (Populus sp.) | Hydroxylation, Dechlorination, Conjugation | Dihydroxylated dichlorobiphenyls, Monochlorinated biphenylols, Glucoside conjugates |

| Switchgrass (Panicum virgatum) | Uptake and translocation, with limited metabolic transformation | Parent compound and potentially some minor metabolites |

Identification of Plant-Specific Metabolic Pathways

Plants have demonstrated the ability to metabolize lower-chlorinated PCB congeners. Research on various plant species and cell cultures has revealed that the metabolic pathways are often species-specific. For instance, a study involving poplar (Populus deltoides × nigra) and switchgrass (Panicum virgatum) exposed to 3,3′,4,4′-tetrachlorobiphenyl (CB77) showed that poplar plants were capable of hydroxylating CB77, a process not observed in switchgrass, highlighting the plant-specific nature of these enzymatic transformations. acs.org Metabolism in plants can occur relatively quickly, with metabolites being detected within 24 hours of exposure. acs.org

Studies on hairy root cultures of black nightshade (Solanum nigrum) have also provided significant insights into PCB metabolism. These cultures have been shown to transform various di-, tri-, and tetrachlorinated PCB congeners into hydroxylated metabolites. nih.gov The number of metabolites produced tends to decrease as the number of chlorine atoms on the biphenyl structure increases. nih.gov Dichlorinated PCBs, for example, consistently yield at least two different metabolites. nih.gov In the case of PCB 9 (2,5-Dichlorobiphenyl), metabolites such as 2',5'-dichloro-2-biphenylol, 2',5'-dichloro-3-biphenylol, and 2',5'-dichloro-4-biphenylol have been identified. nih.gov

Hydroxylation and Conjugation in Plant Tissues

Hydroxylation is a primary metabolic reaction in the transformation of PCBs within plant tissues. acs.orgwho.int This process, catalyzed by enzymes such as cytochrome P450 monooxygenases, introduces hydroxyl (-OH) groups onto the biphenyl rings. acs.org The position of hydroxylation is influenced by the chlorine substitution pattern of the parent PCB congener. For PCBs with unsubstituted para positions, hydroxylation is facilitated. nih.gov

Following hydroxylation, the resulting hydroxylated PCBs (OH-PCBs) can undergo conjugation, a detoxification process where they are linked to endogenous molecules like sugars (glycosylation) or amino acids. This increases their water solubility and facilitates their sequestration within plant vacuoles or cell walls. While the formation of glucuronide and glutathione (B108866) conjugates is a well-established pathway in mammals, the specifics of conjugation in plants are still an area of active research. acs.org In a study on Solanum nigrum hairy root cultures, the majority of the hydroxylated metabolites were found within the biomass, with only trace amounts detected in the surrounding medium, suggesting that the plant cells effectively retain the transformed products. nih.gov

It is important to note that the metabolism of PCBs in plants generally occurs more readily for lower-chlorinated congeners compared to their more highly chlorinated counterparts. acs.org The specific enzymes involved and the resulting metabolite profiles can vary significantly between different plant species. acs.org

Abiotic Transformation Processes

In addition to biotic metabolism, abiotic processes play a crucial role in the environmental transformation of biphenylols. Photolysis, in particular, is a significant degradation pathway for these compounds in aquatic environments.

Photolysis involves the degradation of a chemical compound by light. For biphenylols in aquatic systems, this can occur through direct absorption of sunlight or via indirect mechanisms involving other light-absorbing substances present in the water.

Direct photolysis occurs when a molecule absorbs light energy, leading to its excitation and subsequent chemical breakdown. The rate of direct photodecay is dependent on the molecule's ability to absorb light at wavelengths present in sunlight and the efficiency with which the absorbed energy leads to a chemical reaction (quantum yield). For polychlorinated biphenyls, the absorption of light shifts to longer, more environmentally relevant wavelengths as the number of chlorine substitutions increases, which can enhance the rate of photolysis for more highly chlorinated congeners. who.int However, even with sunlight, photolysis rates can be slow. who.int

Indirect photodegradation involves the transfer of energy from a photo-excited "sensitizer" molecule to the target compound. In natural waters, dissolved organic matter (DOM), nitrates, and nitrites can act as photosensitizers. Upon absorbing sunlight, these sensitizers can generate reactive oxygen species (ROS) such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide (B77818) radicals (O₂⁻•), which can then react with and degrade biphenylols. The presence of hydrogen sources in the environment can also influence the products of photolysis. For example, the photolysis of 2,4-dinitrophenol (B41442) was found to be significantly enhanced when dissolved in 1-octanol, which can act as a hydrogen donor, compared to its slow degradation in an aqueous solution. nih.gov

The rate and pathway of photolysis are significantly influenced by the surrounding environmental matrix. nih.govresearchgate.net Factors such as pH, temperature, and the presence of dissolved and particulate matter can have a profound effect. For instance, the photolysis rate of 2,4-dinitrophenol was found to be over an order of magnitude faster when embedded in secondary organic material (SOM) compared to being in an aqueous solution. nih.gov The viscosity of the matrix can also play a role; increasing viscosity can constrain molecular motion and potentially suppress certain photochemical reactions. nih.gov The composition of the water, including the presence of organic matter and other dissolved substances, can either enhance photolysis through sensitization or inhibit it by absorbing light that would otherwise be available to the target compound. researchgate.net Therefore, predicting the photolytic fate of this compound requires consideration of the specific characteristics of the aquatic environment in which it is found.

Biotic Metabolism and Metabolite Identification in Non Human Organisms

Metabolic Pathways in Laboratory Animals (e.g., Rat Models)

Laboratory animals, particularly rat models, have been instrumental in elucidating the metabolic fate of PCBs. The metabolism of dichlorobiphenyls is a multi-step process involving initial oxidation followed by conjugation to enhance water solubility and facilitate excretion.

Cytochrome P450 Enzyme System Activity in Hydroxylation

The initial and rate-limiting step in the metabolism of many PCBs is hydroxylation, a reaction catalyzed by the cytochrome P450 (CYP) enzyme system. clu-in.org These heme-containing monooxygenases introduce a hydroxyl group onto the biphenyl (B1667301) structure, increasing its polarity. wikipedia.orguni-muenchen.deresearchgate.net The position of chlorine atoms on the biphenyl rings significantly influences the rate and regioselectivity of CYP-mediated hydroxylation. clu-in.org For instance, PCBs with unsubstituted para-positions are more readily metabolized. nih.gov In the case of 4,4'-dichlorobiphenyl (B164843), metabolism by human hepatic microsomes has been shown to produce several hydroxylated metabolites, including 3,4'-dichloro-4-biphenylol, through a process suggested to involve an arene oxide intermediate and an NIH shift. nih.gov

The involvement of CYP enzymes in the hydroxylation of PCBs has been confirmed in various organisms. Studies using specific CYP inhibitors have demonstrated a clear reduction in the formation of hydroxylated PCB metabolites, strongly suggesting that CYP enzymes are responsible for this critical metabolic step. nih.gov

Formation of Conjugated Metabolites (e.g., Sulfates, Glucuronides)

Following hydroxylation, the resulting hydroxylated PCBs (OH-PCBs), such as this compound, can undergo Phase II conjugation reactions. These reactions involve the attachment of endogenous polar molecules like sulfates or glucuronic acid, further increasing their water solubility and facilitating their elimination from the body. clu-in.orgiarc.fr

Sulfation: This process is catalyzed by sulfotransferases (SULTs) and results in the formation of PCB sulfate (B86663) conjugates. nih.gov Sulfation is recognized as a major metabolic pathway for lower-chlorinated OH-PCBs in rats. nih.gov

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this pathway leads to the formation of PCB glucuronide conjugates. iarc.fr Studies with rat liver microsomes have confirmed the formation of glucuronide conjugates of various OH-PCBs. iarc.fr

The formation of these conjugated metabolites has been observed in bile and urine of rats, indicating their role in the excretory pathways. epa.govacs.org

Tissue Distribution and Elimination Profiles of Metabolites

Once formed, PCB metabolites are distributed throughout the body and subsequently eliminated. Studies in rats have shown that after administration, a sulfated metabolite of 3,3'-dichlorobiphenyl (B134845) (a precursor to hydroxylated forms) is rapidly distributed to tissues including the liver, kidney, lung, and brain. nih.govnih.govacs.org However, the concentration in these tissues tends to decline quickly. nih.govacs.org

Elimination occurs primarily through bile and urine. nih.govacs.org Analysis of these excreta has revealed the presence of not only the parent compound but also a variety of metabolites, including hydroxylated, sulfated, and glucuronidated forms. nih.govacs.orgacs.org Interestingly, a significant portion of the administered dose can be biotransformed into other metabolites before elimination. nih.govacs.org For example, in one study, less than 4% of the administered dose of a PCB sulfate was recovered unchanged in urine and feces after 24 hours, suggesting extensive further metabolism. nih.govnih.govacs.org

| Tissue/Fluid | Detected Metabolites | Key Findings | References |

|---|---|---|---|

| Liver | Hydroxylated PCBs, Sulfated PCBs | Primary site of metabolism. Rapid initial uptake followed by a decrease in concentration. | clu-in.orgnih.govacs.org |

| Kidney | Sulfated PCBs | Involved in the distribution and potential elimination of metabolites. | nih.govacs.org |

| Lung | Sulfated PCBs | Shows transient accumulation of metabolites. | nih.govacs.org |

| Brain | Sulfated PCBs, Hydroxylated PCBs | Metabolites can cross the blood-brain barrier. | nih.govacs.orgnih.gov |

| Bile | Sulfated PCBs, Glucuronide conjugates, Dihydroxylated PCBs, Monohydroxylated PCBs | Major route of excretion for conjugated metabolites. | nih.govacs.orgacs.org |

| Urine | Sulfated PCBs, Glucuronide conjugates, Dihydroxylated PCBs, Monohydroxylated PCBs | Important route for the elimination of water-soluble metabolites. | nih.govacs.orgacs.org |

Biotransformation in Wildlife and Aquatic Organisms (e.g., Tadpoles, Dolphins)

The metabolism of PCBs is not limited to laboratory animals. Wildlife and aquatic organisms are also capable of biotransforming these persistent pollutants. The fundamental metabolic pathways, such as hydroxylation and conjugation, are conserved across different species, although the specific rates and resulting metabolite profiles can vary. clu-in.org

Evidence suggests that hydroxylated PCB metabolites are present in the serum of wildlife. epa.gov For example, studies on the effects of PCBs on reproduction and development in various animal models, including those relevant to wildlife, indicate the formation and biological activity of these metabolites. nih.gov The biotransformation in aquatic organisms is of particular concern due to the potential for bioaccumulation in the food chain.

Characterization of Metabolite Classes (e.g., Hydroxylated, Sulfated, Methyl Sulfones)

The biotransformation of PCBs gives rise to several distinct classes of metabolites, each with its own physicochemical properties and potential toxicological significance.

Hydroxylated Metabolites (OH-PCBs): As the initial products of Phase I metabolism, OH-PCBs like this compound are central intermediates. clu-in.org Their formation is a prerequisite for subsequent conjugation reactions. Dihydroxylated metabolites have also been identified, indicating multiple hydroxylation events can occur. epa.govacs.org

Sulfated Metabolites (PCB Sulfates): These are formed by the conjugation of OH-PCBs with sulfate. nih.gov They are highly water-soluble and are readily excreted. nih.gov The formation of sulfated metabolites is a major pathway for the detoxification and elimination of lower-chlorinated PCBs. nih.gov

Methyl Sulfone Metabolites (MeSO2-PCBs): This class of metabolites can also be formed from PCBs. nih.gov While not the primary focus of this article, their existence highlights the complexity of PCB metabolism.

The identification and characterization of these metabolite classes are typically achieved using advanced analytical techniques such as high-resolution mass spectrometry. acs.org These methods allow for the detection and structural elucidation of various metabolites present in biological samples. acs.org

| Metabolite Class | Formation Pathway | Key Characteristics | References |

|---|---|---|---|

| Hydroxylated PCBs (OH-PCBs) | Cytochrome P450-mediated oxidation of the parent PCB. | Increased polarity compared to parent PCBs; intermediates for further conjugation. | clu-in.orgacs.org |

| Sulfated PCBs | Sulfotransferase-catalyzed conjugation of OH-PCBs. | Highly water-soluble; readily excreted in urine and bile. | nih.govacs.orgwho.int |

| Glucuronide Conjugates | UDP-glucuronosyltransferase-catalyzed conjugation of OH-PCBs. | Water-soluble; facilitates elimination. | nih.govwho.int |

| Methyl Sulfone PCBs (MeSO2-PCBs) | A multi-step pathway that can follow initial hydroxylation. | Can be persistent and bioaccumulative. | nih.govacs.org |

Advanced Analytical Methodologies for 3,4 Dichloro 4 Biphenylol Research

Sample Preparation and Extraction Techniques for Complex Matrices

The extraction of 3,4'-Dichloro-4-biphenylol from environmental and biological samples presents a significant challenge due to its physicochemical properties—lipophilicity combined with a polar hydroxyl group—and its presence at trace levels. researchgate.netmdpi.com Effective sample preparation is essential to remove interfering compounds and concentrate the analyte before instrumental analysis. cdc.gov

The method for isolating chlorinated biphenyls from environmental media is highly dependent on the nature of the sample matrix. researchgate.net

Soil and Sediment: Common techniques for extracting PCBs and their hydroxylated metabolites from solid matrices like soil and sediment include pressurized liquid extraction (PLE) and Soxhlet extraction. cdc.govacs.org These methods typically employ solvent mixtures such as hexane/acetone or benzene/hexane. researchgate.netacs.org After extraction, a cleanup step is necessary to remove co-extracted materials like humic substances and elemental sulfur. This is often achieved using column chromatography with adsorbents like basic alumina or silica gel. researchgate.netacs.org

Water: For aqueous samples, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the predominant methods. cdc.govresearchgate.net LLE involves partitioning the analyte from the water into an immiscible organic solvent. SPE concentrates the analyte from the water sample onto a solid sorbent, which is then eluted with a small volume of an organic solvent. cdc.gov

Air: Isolating airborne PCBs and their metabolites primarily involves solid-phase extraction by absorption onto an organophilic substrate, such as Tenax. The trapped compounds are subsequently desorbed for analysis, often using thermal desorption coupled with cryofocusing within a gas chromatograph. researchgate.net

Table 1: Extraction Techniques for this compound from Environmental Samples

| Sample Matrix | Extraction Method | Typical Solvents/Sorbents | Cleanup Method |

|---|---|---|---|

| Soil/Sediment | Pressurized Liquid Extraction (PLE), Soxhlet | Hexane/Acetone, Benzene/Hexane | Alumina or Silica Gel Column Chromatography |

| Water | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) | Organic Solvents (for LLE), C18 Cartridges (for SPE) | Varies with method |

| Air | Solid-Phase Extraction (SPE) | Tenax or similar organophilic substrate | Thermal Desorption |

The analysis of this compound in biological samples requires meticulous extraction and cleanup procedures to handle complex matrices rich in lipids and proteins. researchgate.netcdc.gov

Tissue (e.g., Liver, Brain, Adipose): Pressurized liquid extraction (PLE) has been developed for the simultaneous extraction of PCBs and their hydroxylated metabolites from small tissue samples. researchgate.netnih.gov A common approach involves using a solvent mixture like hexane-dichloromethane-methanol with Florisil as a fat retainer. researchgate.netnih.gov For adipose tissue, solvent extraction is used to separate the analytes along with lipids, followed by column chromatography to remove the fats. cdc.gov

Serum and Plasma: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are widely used for serum and plasma. researchgate.netresearchgate.net LLE protocols may use solvents such as hexane and methyl-tert-butyl ether (MTBE). nih.govprotocols.io The extraction process often involves denaturation with acid and an alcohol, followed by partitioning of the neutral and phenolic fractions. nih.gov

Urine: A critical step in urine analysis is the enzymatic decomposition of glucuronic acid and sulfate (B86663) conjugates using β-glucuronidase/arylsulfatase to release the free hydroxylated PCB. researchgate.netnih.gov Following this hydrolysis, the sample is typically subjected to solid-phase extraction for cleanup and concentration. researchgate.net

Feces: The extraction of PCB metabolites from feces generally involves homogenization followed by solvent extraction. nih.gov However, recovery rates for some related conjugated metabolites from feces can be lower compared to other biological matrices. nih.gov

Plant Biomass: Given that hydroxylated PCBs are lipophilic compounds with a polar functional group, extraction from plant matrices can be achieved using a mixture of organic solvents such as n-hexane and dichloromethane (DCM), often with the aid of ultrasound. researchgate.net

Table 2: Extraction Techniques for this compound from Biological Samples

| Sample Matrix | Pre-treatment | Extraction Method | Key Solvents/Reagents |

|---|---|---|---|

| Tissue | Homogenization | Pressurized Liquid Extraction (PLE) | Hexane, Dichloromethane, Methanol |

| Serum/Plasma | Denaturation | Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) | Hexane, Methyl-tert-butyl ether (MTBE) |

| Urine | Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) | Solid-Phase Extraction (SPE) | Methanol, Ammonia |

| Feces | Homogenization | Solvent Extraction | Acetonitrile, Formic Acid |

| Plant Biomass | Lyophilization (optional) | Ultrasound-assisted Solvent Extraction | n-Hexane, Dichloromethane (DCM) |

For gas chromatography (GC) analysis, the polar hydroxyl group of this compound can cause poor chromatographic performance, such as peak tailing and poor reproducibility. mdpi.com Derivatization is a chemical modification technique used to convert the polar hydroxyl group into a less polar, more volatile functional group, thereby improving its GC behavior. mdpi.comjfda-online.com

Common derivatization strategies include:

Methylation: Reacting the hydroxyl group with a methylating agent like diazomethane to form a more volatile methyl ether (MeO-PCB). researchgate.netmdpi.comacs.orgnih.gov

Silylation: Converting the hydroxyl group to a trimethylsilyl (TMS) ether using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). mdpi.comresearchgate.netsigmaaldrich.com This increases the volatility and thermal stability of the analyte. sigmaaldrich.com

Acylation: Using reagents like trifluoroacetyl or pentafluoropropionyl analogues to form acyl derivatives. researchgate.netmdpi.comoup.com These methods can also enhance detection, particularly with an electron capture detector (ECD). gcms.cz

Table 3: Common Derivatization Methods for Hydroxylated PCBs

| Reagent | Derivative Formed | Purpose |

|---|---|---|

| Diazomethane | Methyl ether (-OCH₃) | Increases volatility for GC analysis. mdpi.comacs.org |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl ether (-O-Si(CH₃)₃) | Increases volatility and thermal stability. mdpi.comsigmaaldrich.com |

| Pentafluoropropionic Anhydride (PFPA) | Pentafluoropropionyl ester | Enhances volatility and ECD response. researchgate.netoup.com |

Chromatographic Separation Techniques

Following extraction and cleanup, chromatographic techniques are employed to separate this compound from other congeners and matrix components for accurate quantification. The two most common methods are high-resolution gas chromatography and high-performance liquid chromatography, often coupled with mass spectrometry. researchgate.net

High-resolution gas chromatography (HRGC), typically coupled with a mass spectrometer (MS), is a powerful and widely used technique for the determination of PCBs and their hydroxylated metabolites. mdpi.comdioxin20xx.org The use of high-resolution capillary columns, such as the SPB-Octyl column, allows for the separation of a large number of individual congeners. nih.govnih.gov As noted previously, derivatization of the hydroxyl group is a prerequisite for successful HRGC analysis to ensure good peak shape and prevent interaction with the analytical column. mdpi.com Detection is often performed using high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, which provides high sensitivity and selectivity. researchgate.netdioxin20xx.orgnih.gov

Table 4: Typical Parameters for HRGC Analysis of Derivatized this compound

| Parameter | Typical Specification |

|---|---|

| Instrument | Gas Chromatograph coupled with Mass Spectrometer (GC-MS/MS or HRGC-HRMS) |

| Column | SPB-Octyl or similar non-polar/mid-polar capillary column (e.g., 30 m x 0.25 mm ID) nih.gov |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Detection Mode | Electron Capture Negative Ionization (ECNI) or Electron Ionization (EI) bohrium.com; Multiple Reaction Monitoring (MRM) nih.gov |

| Analyte Form | Derivatized (e.g., as MeO-PCB or TMS-ether) mdpi.com |

High-performance liquid chromatography (HPLC) has emerged as a strong alternative for the analysis of hydroxylated PCBs. mdpi.com A significant advantage of HPLC is its ability to directly analyze these phenolic compounds without the need for derivatization, which simplifies sample preparation and avoids potential errors associated with the derivatization reaction. researchgate.netmdpi.comkyushu-u.ac.jp The technique is typically performed in a reversed-phase mode using columns such as a C18 column. oup.comkyushu-u.ac.jp

HPLC is most often coupled with tandem mass spectrometry (LC-MS/MS) for detection. oup.comoup.com Negative-mode electrospray ionization (ESI-) is commonly employed as it is highly effective for ionizing phenolic compounds like this compound. mdpi.comoup.comkyushu-u.ac.jp This approach offers high sensitivity and specificity, allowing for quantification at very low levels (pg/g) in complex biological matrices. oup.com

Table 5: Typical Parameters for HPLC Analysis of this compound

| Parameter | Typical Specification |

|---|---|

| Instrument | High-Performance Liquid Chromatograph coupled with Tandem Mass Spectrometer (LC-MS/MS) |

| Column | Reversed-phase C18 or similar (e.g., L-column 2 ODS) oup.comkyushu-u.ac.jp |

| Mobile Phase | Gradient elution with Methanol or Acetonitrile and an aqueous buffer (e.g., ammonium acetate) kyushu-u.ac.jp |

| Injection Volume | 10-20 µL oup.comkyushu-u.ac.jp |

| Detection Mode | Negative Electrospray Ionization (ESI-) mdpi.comkyushu-u.ac.jp |

| Analyte Form | Non-derivatized kyushu-u.ac.jp |

Mass Spectrometric (MS) Detection and Identification

Mass spectrometry has become an indispensable tool for the analysis of this compound and other hydroxylated PCBs (OH-PCBs). It offers high selectivity and sensitivity, which are essential for identifying and quantifying these compounds at trace levels in complex samples. Various MS-based techniques are utilized, often coupled with chromatographic separation methods like gas chromatography (GC) or liquid chromatography (LC).

Gas chromatography coupled with an electron capture detector (GC-ECD) is a well-established technique for the analysis of halogenated compounds, including PCBs and their metabolites. measurlabs.comthermofisher.com The ECD is highly sensitive to electronegative compounds, such as those containing chlorine atoms, making it suitable for detecting this compound. measurlabs.com

The principle of ECD operation involves a radioactive source (typically Nickel-63) that emits beta particles, creating a steady stream of electrons and a constant baseline current. measurlabs.com When an electronegative analyte like this compound passes through the detector, it captures some of these electrons, causing a decrease in the current. This reduction in current is proportional to the concentration of the analyte. measurlabs.com

For the analysis of phenolic compounds like this compound by GC-ECD, a derivatization step is typically required to increase their volatility. nih.govacs.org This often involves converting the hydroxyl group to a less polar and more volatile ether, such as a methoxy derivative (MeO-PCB). nih.govacs.org

Key Features of GC-ECD for this compound Analysis:

High Sensitivity: GC-ECD can detect halogenated compounds at very low concentrations, often in the picogram range. tdi-bi.comnih.gov

Selectivity: The detector is highly selective for electronegative compounds, which helps in reducing matrix interference. measurlabs.com

Derivatization Requirement: The need for derivatization can add complexity to the sample preparation process. nih.gov

Confirmation: While sensitive, ECD does not provide structural information, and confirmation of the analyte's identity often requires a secondary method, such as mass spectrometry. epa.gov

Mass spectrometry, particularly when coupled with gas or liquid chromatography, is a powerful technique for the definitive identification and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): As with GC-ECD, analysis of this compound by GC-MS typically requires a derivatization step to form a more volatile compound, such as its methoxylated counterpart. nih.govacs.org GC-MS provides not only retention time data but also mass spectra, which offer structural information based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation patterns. This allows for a more confident identification of the analyte compared to ECD. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS has the significant advantage of being able to analyze this compound directly without the need for derivatization. mdpi.comnih.gov This simplifies sample preparation and avoids potential artifacts from the derivatization process. In LC-MS, the compound is typically ionized using techniques like electrospray ionization (ESI), usually in the negative ion mode for phenolic compounds, to form the [M-H]⁻ ion. mdpi.comoup.com

High-Resolution Mass Spectrometry (HRMS): HRMS offers a significant advantage over standard-resolution MS by providing highly accurate mass measurements. nih.gov This allows for the determination of the elemental composition of an ion, which greatly increases the confidence in the identification of this compound and helps to distinguish it from other co-eluting compounds with the same nominal mass. smu.ca Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is a specific and comprehensive method for characterizing OH-PCB homolog groups and congeners. smu.ca

Table 1: Comparison of MS Techniques for this compound Analysis

| Feature | GC-MS | LC-MS | HRMS |

|---|---|---|---|

| Derivatization | Required (typically methylation) | Not required | Depends on the chromatographic method used (GC or LC) |

| Ionization | Electron Impact (EI) | Electrospray Ionization (ESI) | ESI, EI |

| Selectivity | Good | Good | Excellent |

| Sensitivity | Good | Good | Excellent |

| Identification Confidence | High | High | Very High |

| Typical Use | Targeted analysis | Targeted and non-targeted analysis | Confirmatory analysis, structural elucidation |

Tandem mass spectrometry, or MS/MS, is a highly selective and sensitive technique that is widely used for the analysis of this compound and other OH-PCBs in complex matrices like blood plasma, tissues, and environmental samples. oup.comnih.gov This technique involves multiple stages of mass analysis, typically performed using a triple quadrupole or a quadrupole time-of-flight (Q-TOF) mass spectrometer. oup.comnih.gov

In an MS/MS experiment, a specific precursor ion (e.g., the [M-H]⁻ ion of this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are then analyzed in the second mass analyzer. This process, known as multiple reaction monitoring (MRM) in triple quadrupole instruments, provides a high degree of specificity and significantly reduces background noise, leading to very low detection limits. mdpi.comnih.gov

Metabolite Profiling: LC-MS/MS is particularly valuable for metabolite profiling studies, where the goal is to identify and quantify a range of PCB metabolites in a biological sample. nih.gov The selectivity of MS/MS allows for the differentiation of various OH-PCB isomers that may be present. nih.gov

Quantification: For quantitative analysis, stable isotope-labeled internal standards are often used to correct for matrix effects and variations in instrument response. mdpi.com The use of isotope dilution methods in conjunction with LC-MS/MS allows for highly accurate and precise quantification of this compound, even at very low concentrations. mdpi.com The limits of detection (LOD) and quantification (LOQ) for OH-PCBs using LC-MS/MS can be in the low picogram per milliliter (pg/mL) or microgram per kilogram (µg/kg) range. mdpi.comnih.gov

Table 2: Typical UPLC-MS/MS Parameters for OH-PCB Analysis

| Parameter | Typical Setting |

|---|---|

| Chromatography | Ultra-Performance Liquid Chromatography (UPLC) |

| Ionization Mode | Electrospray Ionization Negative (ESI⁻) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion | [M-H]⁻ |

| Limit of Detection (LOD) | 0.003–0.010 µg/kg mdpi.com |

| Limit of Quantification (LOQ) | 0.009–0.030 µg/kg mdpi.com |

Data is representative for penta-, hexa-, and hepta-chlorine substituted OH-PCBs in animal-derived food.

Method Validation and Quality Assurance in Environmental and Biological Studies

To ensure the reliability and accuracy of data generated in studies of this compound, rigorous method validation and quality assurance (QA) procedures are essential. These procedures are designed to demonstrate that an analytical method is suitable for its intended purpose. epa.gov

Method validation involves assessing several key parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing certified reference materials (CRMs) or spiked samples. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). nih.gov

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected. mdpi.com

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. mdpi.com

Specificity/Selectivity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as matrix components or other related compounds. nih.gov

Recovery: The efficiency of the extraction process, determined by spiking a blank matrix with a known amount of the analyte and measuring the amount recovered. nih.gov

Quality assurance involves the routine implementation of procedures to ensure that the analytical data remains reliable. This includes the regular analysis of quality control (QC) samples, such as blanks, spiked samples, and reference materials, with each batch of samples. epa.gov The use of surrogate standards added to each sample before extraction is a common QA step to monitor the performance of the analytical procedure for each individual sample. nih.gov

Table 3: Key Parameters in Analytical Method Validation for this compound

| Validation Parameter | Description | Acceptance Criteria Example |

|---|---|---|

| Linearity (r²) | Correlation coefficient of the calibration curve | > 0.99 nih.gov |

| Accuracy (% Recovery) | Measures the agreement between the measured and true value | 70-120% |

| Precision (% RSD) | Measures the variability of repeated measurements | < 20% mdpi.com |

| Recovery (%) | Efficiency of the sample extraction process | 76.7% and 116.5% mdpi.com |

Acceptance criteria can vary depending on the specific method, matrix, and regulatory requirements.

Remediation and Mitigation Technologies for Biphenylol Contaminated Environments

Bioremediation Approaches for Contaminated Sites

Bioremediation harnesses the metabolic capabilities of living organisms, primarily microorganisms and plants, to degrade or transform hazardous compounds into less toxic substances. This approach is often considered a cost-effective and environmentally friendly alternative to traditional remediation methods.

In-situ and Ex-situ Microbial Degradation Techniques

Microbial degradation of PCBs, including their hydroxylated derivatives, is a well-documented process. While specific studies focusing solely on 3,4'-Dichloro-4-biphenylol are limited, the broader understanding of PCB metabolism by bacteria offers significant insights. Aerobic degradation of lesser-chlorinated PCBs, which would include dichlorinated biphenylols, is preferentially carried out by a variety of bacterial species, including those from the genera Pseudomonas, Burkholderia, Comamonas, Rhodococcus, and Bacillus. nih.gov The degradation pathway typically involves the formation of catechol-like dihydroxylated metabolites, which then undergo ring cleavage. nih.gov

Microbial remediation can be applied in two primary ways:

In-situ techniques involve treating the contaminated material in its original location. This can be achieved by stimulating the indigenous microbial populations through the addition of nutrients and electron acceptors (biostimulation) or by introducing specialized microorganisms to the site (bioaugmentation).

Ex-situ techniques require the excavation of contaminated soil or the pumping of contaminated water to be treated elsewhere in a controlled environment, such as a bioreactor.

The effectiveness of microbial degradation is influenced by several factors, including the concentration and bioavailability of the contaminant, soil type, temperature, pH, and the presence of other organic compounds.

Phytoremediation Strategies Utilizing Plant Biotransformation Capabilities

Phytoremediation is an emerging technology that utilizes plants and their associated microbes to clean up contaminated environments. nih.gov For compounds like this compound, several mechanisms are relevant:

Phytotransformation (or Phytodegradation): Plants can take up organic contaminants and metabolize them within their tissues. The initial step in the plant metabolism of PCBs is often an oxidation reaction catalyzed by enzymes like cytochrome P-450, leading to the formation of hydroxylated metabolites. mdpi.com This suggests that plants have the enzymatic machinery to potentially further degrade hydroxylated PCBs like this compound. These metabolites can then be conjugated with molecules such as sugars and sequestered within the plant's vacuoles or bound to cell wall components. nih.gov

Rhizodegradation: This process involves the breakdown of contaminants in the soil by the microbial community in the plant's root zone (the rhizosphere). Plants release exudates that can stimulate the growth and activity of these microbes, enhancing the degradation of organic pollutants. nih.gov

Research has shown that various plant species can metabolize mono- and dichlorinated PCBs into hydroxylated and dihydroxylated forms. nih.gov For instance, cell cultures of species like Rosa spp. (rose) and Lactuca sativa (lettuce) have demonstrated the ability to oxidize tetrachlorobiphenyls to hydroxylated intermediates. nih.gov While plant metabolism of PCBs appears to be more limited for higher chlorinated congeners, it is a promising avenue for dichlorinated compounds. nih.gov

| Mechanism | Description | Relevance to this compound |

|---|---|---|

| Phytotransformation | Uptake and metabolic conversion of contaminants within plant tissues. | Plants possess enzymatic pathways (e.g., cytochrome P-450) that can hydroxylate PCBs, indicating a potential to further metabolize already hydroxylated forms. |

| Rhizodegradation | Enhanced microbial degradation in the soil surrounding plant roots. | Plant root exudates can stimulate microbial communities capable of degrading chlorinated biphenyls. |

| Phytoextraction | Uptake and accumulation of contaminants into harvestable plant tissues. | Less likely to be a primary mechanism due to the organic nature of the compound, but some uptake and translocation can occur. |

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants through the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH). repec.org These radicals are powerful, non-selective oxidizing agents that can lead to the partial or complete mineralization of recalcitrant organic compounds like this compound into simpler, less harmful substances such as water, carbon dioxide, and inorganic salts. repec.orgatlantis-press.com

UV-Induced Photolysis and Photocatalytic Systems

Among the various AOPs, those involving ultraviolet (UV) light are particularly relevant for the degradation of chlorinated aromatic compounds.

UV Photolysis: Direct photolysis involves the absorption of UV light by the contaminant molecule, leading to its excitation and subsequent decomposition. The effectiveness of this process depends on the molecule's ability to absorb light at the emitted wavelengths.

UV/H₂O₂ Process: The combination of UV radiation with hydrogen peroxide (H₂O₂) significantly enhances the production of hydroxyl radicals, thereby accelerating the degradation of organic pollutants. researchgate.net

Photocatalysis: This process typically involves a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon irradiation with UV light, generates electron-hole pairs. These pairs react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species that can effectively degrade contaminants. The photocatalytic degradation of PCBs has been shown to produce hydroxylated intermediates, suggesting that these same processes can also degrade OH-PCBs. nih.govmdpi.com

Pilot-scale testing of UV/AOP systems for treating PCB-contaminated groundwater has demonstrated high destruction efficiencies, often exceeding 90% and sometimes reaching over 98%. researchgate.net

Optimization of Reaction Conditions for Enhanced Degradation

The efficiency of AOPs is highly dependent on various operational parameters. Optimizing these conditions is crucial for achieving high degradation rates and complete mineralization.

pH: The pH of the solution can significantly influence the degradation process. For instance, in Fenton and photo-Fenton processes, acidic conditions (pH 2.5-3.0) are generally optimal for the generation of hydroxyl radicals.

Oxidant Dosage: The concentration of oxidants like H₂O₂ or ozone is a critical factor. An optimal dosage exists for maximizing degradation, as excessive amounts can lead to scavenging of hydroxyl radicals, thereby reducing the process efficiency. mdpi.com

Catalyst Concentration: In photocatalytic systems, the amount of catalyst (e.g., TiO₂) needs to be optimized. Too low a concentration results in insufficient radical generation, while too high a concentration can lead to turbidity, which blocks UV light penetration.

Initial Contaminant Concentration: The initial concentration of this compound can affect the degradation kinetics. Higher concentrations may require longer treatment times or higher oxidant dosages. researchgate.net

| Parameter | Influence on Degradation Efficiency | General Optimization Strategy |

|---|---|---|

| pH | Affects the generation rate and stability of hydroxyl radicals and the surface charge of catalysts. | Adjusting the pH to the optimal range for the specific AOP (e.g., acidic for Fenton processes). |

| Oxidant Dosage (e.g., H₂O₂) | Determines the concentration of hydroxyl radical precursors. Excess can have a scavenging effect. | Identifying the optimal oxidant-to-contaminant ratio through experimental trials. |

| Catalyst Loading (e.g., TiO₂) | Impacts the number of active sites for photocatalysis. Excess can cause light scattering. | Determining the catalyst concentration that maximizes degradation rate without significant light blockage. |

| UV Intensity | Directly influences the rate of photolysis and catalyst activation. | Selecting an appropriate light source and intensity to balance energy consumption and degradation efficiency. |

Physical and Chemical Treatment Methodologies (General Principles for PCBs)

While bioremediation and AOPs focus on degrading the contaminant, several physical and chemical methods are employed for the remediation of PCB-contaminated sites, primarily by separating or destroying the pollutants.

Thermal Desorption: This ex-situ technology uses heat to volatilize PCBs from soil. The contaminated soil is heated in a chamber, and the vaporized PCBs are collected and treated in a separate gas treatment unit. This method effectively separates PCBs from the soil matrix but requires a secondary treatment step for the collected contaminants.

Incineration: High-temperature incineration is a well-established technology for the destruction of PCBs. It involves burning the contaminated material at very high temperatures (typically above 1,200 °C) to break down the chemical structure of the PCBs. However, this method is energy-intensive and can lead to the formation of other toxic byproducts, such as dioxins and furans, if not properly controlled.

Chemical Dechlorination: This approach involves the use of chemical reagents to remove chlorine atoms from the biphenyl (B1667301) structure, rendering the molecule less toxic. Reagents such as sodium dispersion or alkali metal-polyethylene glycol (APEG) systems can be used for this purpose.

Solvent Extraction: This method uses a solvent to dissolve and remove PCBs from contaminated soil or sediment. The PCBs are then separated from the solvent, which can be recycled. The concentrated PCB waste still requires final destruction. nih.gov

These physical and chemical methods are generally more rapid than bioremediation but are often more costly and can be more disruptive to the site. nih.gov The choice of a specific remediation technology, or a combination of technologies, depends on a thorough site assessment, including the type and concentration of contaminants, the environmental setting, and regulatory requirements.

Structure Activity Relationships Sars and Environmental Implications of Biphenylols

Influence of Chlorination Pattern on Environmental Behavior and Metabolism

The environmental behavior and metabolic fate of biphenylols are critically determined by the chlorination pattern of the parent polychlorinated biphenyl (B1667301) (PCB) compound. The number and, more importantly, the position of chlorine atoms on the biphenyl rings dictate the molecule's susceptibility to degradation and biotransformation. nih.govnih.gov Generally, congeners with a lower number of chlorine atoms are more water-soluble, volatile, and susceptible to biodegradation. nih.gov Conversely, highly chlorinated PCBs exhibit greater resistance to degradation and a stronger tendency to sorb to particulate matter, leading to increased persistence in the environment. nih.gov

The specificity of metabolic enzymes is heavily influenced by the chlorine substitution pattern. Research has shown that the rate of oxidation by biphenyl dioxygenase, a key enzyme in the degradation pathway, is more dependent on the relative positions of chlorine substituents than on the total number of chlorines. nih.gov Metabolism of PCBs, such as 4,4'-dichlorobiphenyl (B164843), is facilitated by the presence of unsubstituted adjacent carbon atoms. nih.gov PCBs lacking this feature are generally poorly metabolized. nih.gov Furthermore, an unsubstituted para-position on the biphenyl nucleus is a preferred site for metabolic attack, enhancing the rate of biotransformation. nih.gov The metabolic process often proceeds through an arene oxide intermediate, which can then be converted into various hydroxylated metabolites. nih.gov

Hydroxylation Position and its Role in Biotic Interactions

Hydroxylation is a primary metabolic transformation for PCBs, converting lipophilic parent compounds into more polar, water-soluble metabolites that can be more readily excreted. nih.govnih.gov The compound 3,4'-Dichloro-4-biphenylol is itself a metabolic product, formed, for example, from the biotransformation of 4,4'-dichlorobiphenyl in rabbits and humans. nih.govrsc.org This transformation involves an NIH shift, a chemically-induced intramolecular migration of a substituent (in this case, a chlorine atom) during an aromatic hydroxylation reaction. nih.govrsc.org

The specific position of the hydroxyl group on the biphenylol structure is crucial in determining its subsequent biotic interactions and ultimate fate. This position influences the molecule's ability to interact with cellular components and receptors. nih.gov For instance, the major metabolite of 4,4'-dichlorobiphenyl in human hepatic microsomes is 4,4'-dichloro-3-biphenylol, which can then undergo further phase II metabolism, such as glucuronidation. nih.gov This conjugation reaction, catalyzed by glucuronosyltransferases, further increases the water solubility of the metabolite, facilitating its elimination from the body. nih.gov The specific stereochemistry of hydroxylated metabolites dictates their potential to bind to receptors and induce biological effects, which can differ significantly from the parent PCB congener. nih.gov

Theoretical Frameworks for Predicting Environmental Fate and Transformation

Predicting the environmental fate of biphenylols and their parent compounds relies on theoretical frameworks that integrate their physicochemical properties with environmental transport and degradation models. nih.gov Key properties such as water solubility, vapor pressure, and the tendency to sorb to soil and sediment are dictated by the molecular structure, particularly the degree and pattern of chlorination. nih.gov

Multimedia fate and transport models are employed to simulate the distribution of these chemicals across various environmental compartments, including air, water, soil, and biota. nih.gov These models use emission inventories and the chemical's properties to predict its long-term environmental behavior and potential for long-range transport. nih.govdntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR) models are also pivotal in this predictive framework. QSARs establish mathematical relationships between the chemical structure of a compound and its physical, chemical, or biological activity. For chlorinated biphenyls, these models can predict properties like toxicity, bioaccumulation potential, and susceptibility to degradation based on structural descriptors related to the number and position of chlorine atoms. These predictions are essential for assessing the environmental risk of specific congeners, especially given the vast number of possible PCB and biphenylol structures. epa.gov

Comparative Analysis of Biphenylol Congeners in Environmental Studies

Environmental studies reveal significant differences in the metabolism and bioaccumulation of various biphenylol congeners, underscoring the importance of congener-specific analysis. nih.govepa.gov The metabolic pathways for a single PCB congener can vary substantially between different species, leading to distinct profiles of hydroxylated metabolites.

A clear example is the metabolism of 4,4'-dichlorobiphenyl. In human hepatic microsomes, this compound is transformed into six different metabolites, with 4,4'-dichloro-3-biphenylol being the most abundant, followed by others including this compound. nih.gov Studies in rabbits also identified this compound as a major urinary metabolite. rsc.org In contrast, metabolic studies in chickens showed that 4,4'-dichlorobiphenyl yielded only the direct hydroxylation product, 4,4'-dichloro-3-biphenylol; the rearranged product, this compound, was not identified. tandfonline.com

This species-specific metabolism highlights how the biotic environment influences the transformation of PCB contaminants. The resulting mixture of biphenylol congeners in an organism or ecosystem is therefore a product of both the initial contamination source and the metabolic capabilities of the local biota. epa.gov

Table 1: Identified Metabolites from the Biotransformation of 4,4'-Dichlorobiphenyl in Various Studies

| Metabolite | Study Organism/System | Reference |

|---|---|---|

| 4,4'-dichloro-3-biphenylol | Human hepatic microsomes | nih.gov |

| This compound | Human hepatic microsomes | nih.gov |

| 4,4'-dichloro-2-biphenylol | Human hepatic microsomes | nih.gov |

| 4'-chloro-4-biphenylol | Human hepatic microsomes | nih.gov |

| 4'-chloro-3-biphenylol | Human hepatic microsomes | nih.gov |

| 4,4'-dichloro-3,3'-biphenyldiol | Human hepatic microsomes | nih.gov |

| 4,4'-dichloro-3-biphenylol | Rabbit (urinary metabolite) | rsc.org |

| This compound | Rabbit (urinary metabolite) | rsc.org |

| 4'-chloro-4-biphenylol | Rabbit (urinary metabolite) | rsc.org |

| 4,4'-dichloro-3-biphenylol | Chicken (excreta) | tandfonline.com |

Q & A

Basic: What are the recommended analytical methods for identifying 3,4'-Dichloro-4-biphenylol in environmental samples?

Answer:

- Methodology: Use high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) with certified reference standards (e.g., chlorinated biphenylol solutions) for calibration.

- Key Steps:

- Extract samples using toluene-nonane mixed solvents to enhance solubility .

- Confirm retention times and fragmentation patterns against standards (e.g., 2’,5’-Dichloro-4-biphenylol or 3,5-Dichloro-4-hydroxybenzoic acid) .

- Validate detection limits using isotope-labeled analogs (e.g., -labeled biphenyl derivatives) to minimize matrix interference .

Basic: How can researchers ensure structural accuracy when synthesizing this compound?

Answer:

- Methodology: Combine nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) for unambiguous structural confirmation.

- Example: For related compounds like 4'-chloro-3,4-biphenyldiol, -NMR peaks at δ 6.8–7.4 ppm (aromatic protons) and δ 4.9 ppm (hydroxyl groups) are diagnostic. HRMS should match the molecular formula () within 3 ppm error .

Advanced: What experimental designs are optimal for studying the metabolic fate of this compound in mammalian models?

Answer:

- Methodology: Intraperitoneal administration in rodents, followed by urine and fecal metabolite profiling.

- Protocol:

- Dose rats with this compound and collect biological samples over 24–72 hours.

- Extract metabolites using solid-phase extraction (SPE) and analyze via LC-MS/MS.

- Key metabolites to monitor: hydroxylated derivatives (e.g., 4'-chloro-3,4-biphenyldiol) and methyl ethers (e.g., chloromethoxbiphenylols) .

- Note: Fecal extracts may lack chlorinated metabolites due to poor absorption; prioritize urinary analysis .

Advanced: How can conflicting data on oxidative degradation pathways of chlorinated biphenylols be resolved?

Answer:

- Methodology: Cross-validate using multiple analytical techniques:

- Mass Spectrometry: Compare fragmentation patterns of suspected degradation products (e.g., dichlorinated diols vs. quinones).

- Isotope Labeling: Use -labeled compounds to track carbon skeleton integrity during degradation .

- Case Study: In a 1975 rat study, no biphenyl ring fission products were detected via MS, suggesting stability under physiological conditions .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

- Methodology: Follow OSHA HazCom 2012 standards:

- Use chemical fume hoods to prevent inhalation of aerosols.

- Wear nitrile gloves and safety goggles to avoid dermal/ocular exposure.

- Store in sealed containers at 0–6°C to prevent decomposition .

Advanced: What computational tools can predict the environmental persistence of this compound?

Answer:

- Methodology: Apply quantitative structure-activity relationship (QSAR) models via EPA DSSTox or PubChem databases.

Basic: How to distinguish this compound from positional isomers (e.g., 3,5'-dichloro derivatives)?

Answer:

- Methodology: Use -NMR and X-ray crystallography.

- Example: The crystal structure of 2-(3,4-dichlorobenzyl)-1H-benzimidazole shows distinct Cl···Cl non-covalent interactions (3.2 Å), which influence packing patterns. Similar principles apply to biphenylol isomers .

Advanced: What mechanisms explain the nephrotoxicity of chlorinated biphenylols in mammalian systems?

Answer:

- Methodology: Conduct in vitro assays on renal cell lines (e.g., HEK293) exposed to this compound.

Basic: How to optimize solvent systems for recrystallizing this compound?

Answer:

- Methodology: Screen solvent pairs (e.g., ethanol-water or hexane-ethyl acetate) using differential scanning calorimetry (DSC) to assess purity.

- For related compounds like 3,4-dichlorophenol, toluene-based systems yield crystals with >98% purity .

Advanced: What are the challenges in detecting trace metabolites of this compound in complex matrices?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products